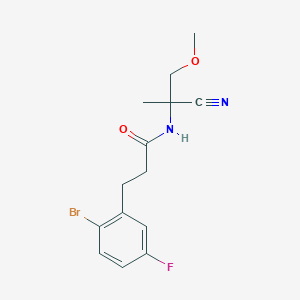
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide works by inhibiting the activity of protein kinase C iota (PKCι), a member of the protein kinase C family of enzymes. PKCι is involved in a variety of cellular processes, including cell proliferation, survival, and migration. By inhibiting PKCι, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can disrupt these processes and cause cell death in cancer cells. In addition, PKCι is involved in the regulation of inflammatory cytokine production, and its inhibition by 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can reduce inflammation.
Biochemical and Physiological Effects
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can induce apoptosis, or programmed cell death, by activating caspase-3 and caspase-7. It can also inhibit cell proliferation by reducing the activity of cyclin-dependent kinases. In inflammation research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been found to reduce the production of inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates cytokine production. In diabetes research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been shown to improve glucose tolerance and insulin sensitivity by increasing the activity of AMP-activated protein kinase (AMPK).
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide in lab experiments is its specificity for PKCι. This allows researchers to study the effects of PKCι inhibition without affecting other members of the protein kinase C family. However, one limitation of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide is its relatively low potency, which can require higher concentrations to achieve the desired effects. In addition, the synthesis method for 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide is complex and may not be accessible to all researchers.
Future Directions
For research on 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide include further investigation of its therapeutic potential in cancer, inflammation, and diabetes. In cancer research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide could be studied in combination with other chemotherapy drugs to enhance their efficacy. In inflammation research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide could be studied in animal models of inflammatory diseases to determine its potential as a therapeutic agent. In diabetes research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide could be studied in human clinical trials to determine its safety and efficacy as a treatment for type 2 diabetes.
Synthesis Methods
The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide was first reported by the Broad Institute in 2014. The method involves a multi-step process starting with the reaction of 2-bromo-5-fluoroaniline with 2-bromo-1-(bromomethyl)benzene to form 2-(2-bromo-5-fluorophenyl)-1-(bromomethyl)benzene. This intermediate is then reacted with 3-cyano-N,N-dimethylpropan-1-amine to form 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide.
Scientific Research Applications
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and diabetes. In cancer research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy drugs in these cell lines. Inflammation research has shown that 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide can reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. In diabetes research, 3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide has been found to improve glucose tolerance and insulin sensitivity in mice.
properties
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-N-(2-cyano-1-methoxypropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN2O2/c1-14(8-17,9-20-2)18-13(19)6-3-10-7-11(16)4-5-12(10)15/h4-5,7H,3,6,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBSVUJNUYUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CCC1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromo-5-fluorophenyl)-N-(1-cyano-2-methoxy-1-methylethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

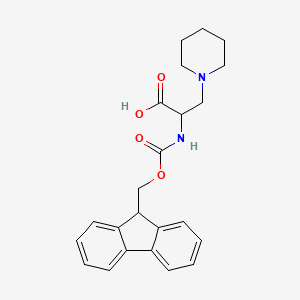
![2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide](/img/structure/B2832505.png)
![5-(4-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2832506.png)

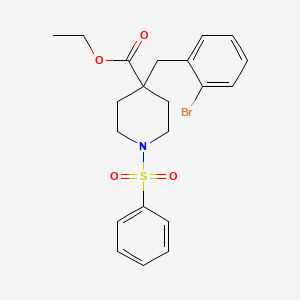
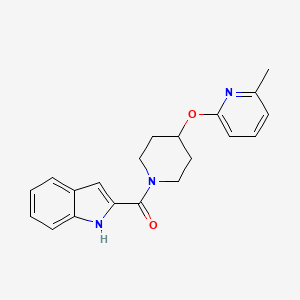
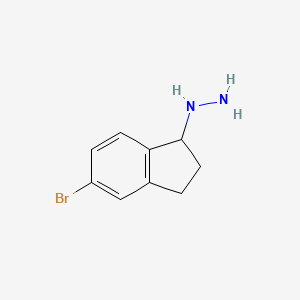
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)
![2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2832516.png)
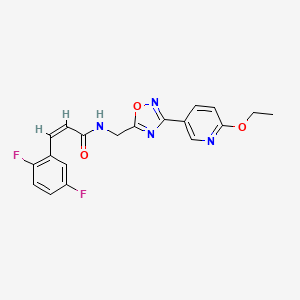
![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)
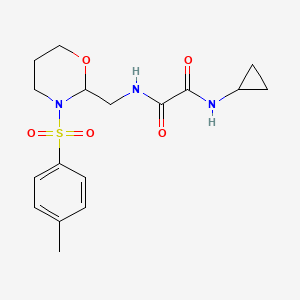
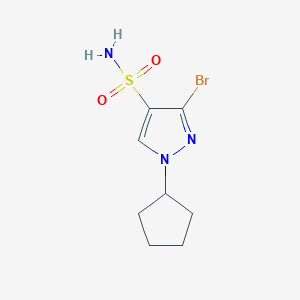
![5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2832525.png)